molecular formula C22H13ClN2O5 B12494314 2-{3-chloro-4-[(phenylcarbonyl)amino]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-{3-chloro-4-[(phenylcarbonyl)amino]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B12494314
M. Wt: 420.8 g/mol
InChI Key: LUXKNGXVQTUPFK-UHFFFAOYSA-N
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Description

2-(4-benzamido-3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamido group, a chlorophenyl group, and a dioxoisoindole carboxylic acid moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzamido-3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamido Group: This step involves the reaction of 4-amino-3-chlorobenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form 4-benzamido-3-chlorobenzoic acid.

    Cyclization: The intermediate 4-benzamido-3-chlorobenzoic acid undergoes cyclization with phthalic anhydride under acidic conditions to form the dioxoisoindole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzamido-3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction Products: Reduced derivatives with fewer carbonyl groups

    Substitution Products: Substituted derivatives with new functional groups replacing the chlorine atom

Scientific Research Applications

2-(4-benzamido-3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-benzamido-3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s benzamido and chlorophenyl groups allow it to bind to specific sites on these targets, potentially inhibiting their activity. The dioxoisoindole ring structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzamido-3-chlorophenyl)-3,4,5-trimethoxybenzamide
  • N-(4-benzamido-3-chlorophenyl)-1-[({2-methyl-4-[(2-methylcyclohexyl)carbamoyl]phenyl}carbamoyl)methyl]piperidine-4-carboxamide
  • N-(4-benzamido-3-chlorophenyl)-1-({[2-methyl-4-(methylcarbamoyl)phenyl]carbamoyl}methyl)piperidine-4-carboxamide

Uniqueness

2-(4-benzamido-3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H13ClN2O5

Molecular Weight

420.8 g/mol

IUPAC Name

2-(4-benzamido-3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C22H13ClN2O5/c23-17-11-14(7-9-18(17)24-19(26)12-4-2-1-3-5-12)25-20(27)15-8-6-13(22(29)30)10-16(15)21(25)28/h1-11H,(H,24,26)(H,29,30)

InChI Key

LUXKNGXVQTUPFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)Cl

Origin of Product

United States

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